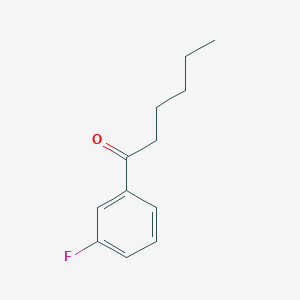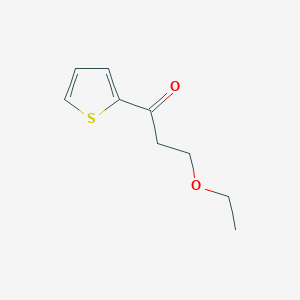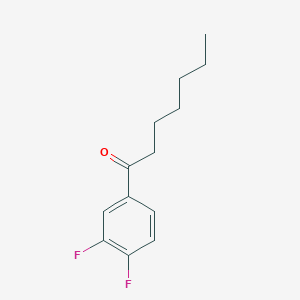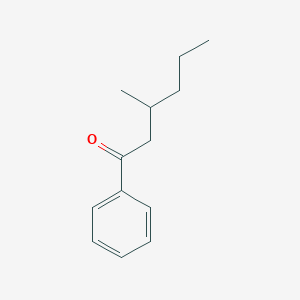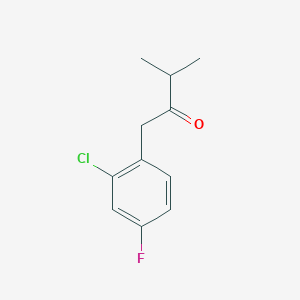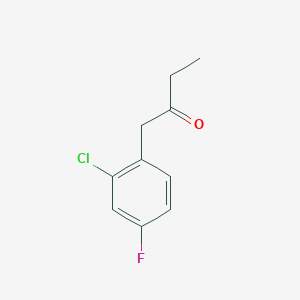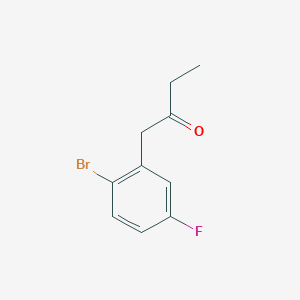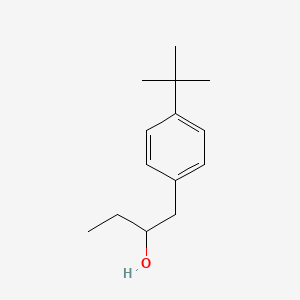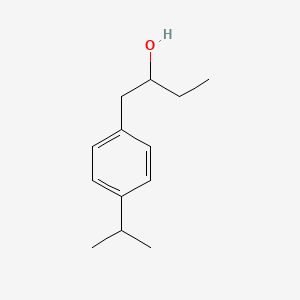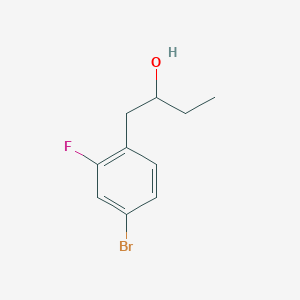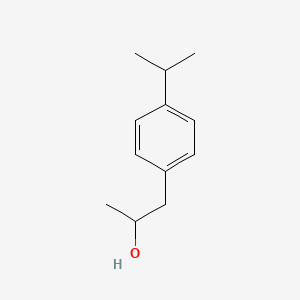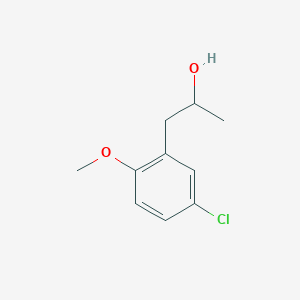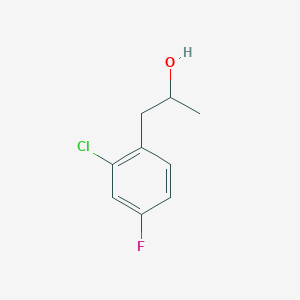
1-(2-Chloro-4-fluorophenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)-2-propanol is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)-2-propanol can be synthesized through several methods, including:
Grignard Reaction: Reacting 2-chloro-4-fluorobenzene with propylene oxide in the presence of a Grignard reagent.
Reductive Amination: Starting with 2-chloro-4-fluorobenzaldehyde and reacting it with propylamine followed by reduction.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: Converting the alcohol group to a ketone or carboxylic acid.
Reduction: Reducing any potential ketone or aldehyde groups present.
Substitution: Replacing the chlorine or fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: 1-(2-Chloro-4-fluorophenyl)-2-propanone or 1-(2-Chloro-4-fluorophenyl)-2-propanoic acid.
Reduction: this compound (reduced form).
Substitution: Various substituted phenyl compounds depending on the reagents used.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in drug development, particularly in designing new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
1-(2-Chloro-4-fluorophenyl)-2-propanol is similar to other halogenated phenyl compounds, such as 1-(2-chlorophenyl)-2-propanol and 1-(2-fluorophenyl)-2-propanol. the presence of both chlorine and fluorine atoms on the phenyl ring gives it unique chemical and biological properties.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-propanol
1-(2-Fluorophenyl)-2-propanol
1-(2-Bromophenyl)-2-propanol
1-(2-Iodophenyl)-2-propanol
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5-6,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRAEWFPTCNONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
